molecular formula C20H20N2OS B3574225 N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea

N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea

Cat. No.: B3574225
M. Wt: 336.5 g/mol
InChI Key: UVWSIAZAKADSLH-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-) attached to a naphthyl group (a two-ring aromatic hydrocarbon) and a 4-methoxyphenethyl group (a phenyl ring with a methoxy group and an ethyl group attached) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the naphthyl and phenyl groups), a thiourea group, and a methoxy group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-[2-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea” could potentially undergo a variety of chemical reactions. The thiourea group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and a thiourea group could contribute to its stability and reactivity. The methoxy group could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-23-17-11-9-15(10-12-17)13-14-21-20(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWSIAZAKADSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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